4-(Tetrahydrofuran-3-yl)butan-2-amine
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Overview
Description
4-(Tetrahydrofuran-3-yl)butan-2-amine is an organic compound with the molecular formula C8H17NO. It features a tetrahydrofuran ring attached to a butan-2-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the amidation of tetrahydrofuran-3-formic acid followed by Hofmann degradation . This method is advantageous due to its high yield and stability of the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes the use of borane-containing reducing agents under atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-(Tetrahydrofuran-3-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and amine group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-1-amine: Similar structure but different positioning of the tetrahydrofuran ring.
Tetrahydrofuran-3-amine: Lacks the butan-2-amine chain, leading to different properties.
Uniqueness
4-(Tetrahydrofuran-3-yl)butan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the tetrahydrofuran ring and butan-2-amine chain makes it a valuable compound for various applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(oxolan-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-7(9)2-3-8-4-5-10-6-8/h7-8H,2-6,9H2,1H3 |
InChI Key |
GIQIZKXXFDMZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCOC1)N |
Origin of Product |
United States |
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